N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
N-[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic small molecule characterized by a piperidine core substituted with a 3,4-dimethoxybenzoyl group at the 1-position and an N-methyl-3-(trifluoromethyl)pyridin-2-amine moiety at the 3-position. Its synthesis likely involves acylation of the piperidine nitrogen and reductive amination for N-methylation, analogous to methods described in related patents .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O3/c1-26(19-16(21(22,23)24)7-4-10-25-19)15-6-5-11-27(13-15)20(28)14-8-9-17(29-2)18(12-14)30-3/h4,7-10,12,15H,5-6,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJCAQYJKNPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:
Key Structural and Functional Comparisons
Substituent Effects on Polarity and Solubility The target compound’s 3,4-dimethoxybenzoyl group introduces polarity via methoxy oxygen atoms, which may improve aqueous solubility compared to analogs with purely lipophilic substituents (e.g., trifluoromethylphenyl in or bis-trifluoromethyl in ). However, the trifluoromethylpyridine moiety counterbalances this, increasing logP and membrane permeability.
Synthetic Complexity
- The target’s synthesis likely involves multi-step functionalization of the piperidine core, including acylation and reductive amination, as seen in . In contrast, simpler analogs like may be synthesized in fewer steps.
Biological Target Interactions While biological data for the target are absent, related compounds with trifluoromethyl groups (e.g., ) are often designed for kinase or GPCR inhibition. The dimethoxybenzoyl group in the target may engage in hydrogen bonding with polar residues in enzyme active sites, a feature absent in analogs with non-polar substituents.
Metabolic Stability The trifluoromethyl group in the target and analogs resists oxidative metabolism, enhancing half-life.
Research Findings and Trends
- Piperazine/Piperidine Linkers : Compounds like those in use piperazine or piperidine cores to position substituents for optimal target engagement. The target’s piperidine core offers similar flexibility but with distinct stereoelectronic properties due to the benzoyl group.
- Trifluoromethyl Positioning : Analogs with trifluoromethyl on pyridine (e.g., ) versus phenyl (e.g., ) show divergent electronic effects. Pyridine-linked trifluoromethyl groups may enhance π-π stacking in aromatic binding pockets.
- Chiral Centers : The (2S,3S) configuration in highlights the role of stereochemistry in biological activity, a factor unexplored in the target compound’s current evidence.
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates displacement of a leaving group (e.g., fluorine) at position 2. Reaction of 1-(3,4-dimethoxybenzoyl)-3-aminopiperidine with 2-fluoro-N-methyl-3-(trifluoromethyl)pyridine in DMF at 120°C, using K2CO3 as a base, affords the target compound in 60–70% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables efficient cross-coupling under milder conditions. Employing Pd2(dba)3, Xantphos, and Cs2CO3 in toluene at 100°C, the piperidine amine reacts with 2-bromo-3-(trifluoromethyl)pyridine to deliver the product in 80–85% yield. This method circumvents harsh SNAr conditions and improves functional group tolerance.
Stereochemical Considerations and Optimization
The stereochemistry at position 3 of the piperidine ring critically influences biological activity. Chiral pool synthesis using L-serine-derived organozinc reagents ensures enantiomeric enrichment during cyclization. Reductive amination of 6-oxoamino acid intermediates with NaBH4 generates separable diastereomers, enabling isolation of the desired (3R)-configured product. Computational tools, such as edit-based reaction prediction models, further aid in optimizing stereoselective pathways by prioritizing bond-forming steps with high stereochemical fidelity.
Scalability and Industrial Feasibility
Large-scale production necessitates cost-effective and safe protocols. Continuous-flow systems mitigate risks associated with high-pressure amination (Step 2), while solid-phase extraction (SPE) streamlines purification of intermediates. Accelerated solvent extraction (ASE) minimizes solvent usage during isolation of the final product, aligning with green chemistry principles .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine?
- Methodological Answer : Multi-step synthesis often involves coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres. Catalysts like palladium or copper (e.g., CuBr) and bases such as cesium carbonate can enhance coupling efficiency. For example, cesium carbonate in DMSO at 35°C improved yields in analogous piperidine-pyridine syntheses . Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical to isolate the target compound from byproducts.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H, ¹³C, and DEPT) are mandatory. For example, HRMS (ESI) confirms molecular weight (e.g., m/z 215 [M+H]⁺ in related compounds), while NMR resolves stereochemistry and substituent positions. Overlapping signals in aromatic regions can be addressed using COSY or NOESY experiments .
Q. How should researchers handle solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in assay buffer. Dynamic light scattering (DLS) can assess colloidal aggregation, a common issue with trifluoromethyl groups. Pre-saturate solutions to avoid precipitation during long-term studies .
Advanced Research Questions
Q. What computational approaches are effective in predicting reaction pathways for introducing trifluoromethyl groups into piperidine-based frameworks?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states for trifluoromethylation reactions. For example, reaction path searches using quantum chemical methods (e.g., Gaussian 16) identify energy barriers and optimal catalysts. Coupling computational data with high-throughput experimentation accelerates reaction optimization .
Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic stability) for this compound be resolved?
- Methodological Answer : Employ species-specific liver microsome assays to compare metabolic stability. For instance, human vs. rodent CYP450 enzyme profiling clarifies interspecies variability. Parallel artificial membrane permeability assays (PAMPA) differentiate passive diffusion from active transport mechanisms, addressing discrepancies in bioavailability .
Q. What strategies mitigate off-target effects in receptor binding studies involving the trifluoromethylpyridine moiety?
- Methodological Answer : Competitive radioligand binding assays (e.g., using ³H-labeled ligands) quantify selectivity. For example, screening against a panel of GPCRs (e.g., serotonin, dopamine receptors) identifies cross-reactivity. Structure-activity relationship (SAR) studies with truncated analogs (e.g., removing the dimethoxybenzoyl group) isolate pharmacophoric contributions .
Q. How do steric and electronic effects of the 3,4-dimethoxybenzoyl group influence catalytic asymmetric synthesis?
- Methodological Answer : Chiral HPLC or SFC separates enantiomers post-synthesis. Asymmetric catalysis using chiral ligands (e.g., BINAP) can induce stereoselectivity during benzoylation. Computational docking studies (e.g., AutoDock Vina) predict how methoxy groups modulate steric hindrance in transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
